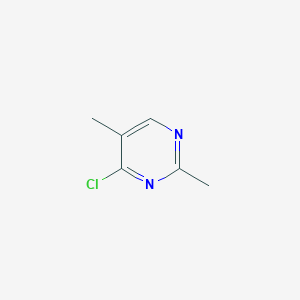

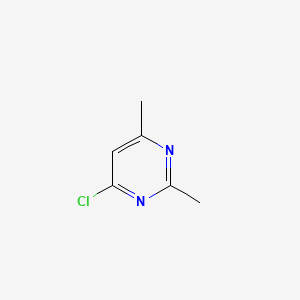

4-Chloro-2,5-dimethylpyrimidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2,5-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKSKBJSPUYZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499337 | |

| Record name | 4-Chloro-2,5-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75712-74-2 | |

| Record name | 4-Chloro-2,5-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,5-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Chloro-2,5-dimethylpyrimidine (CAS 75712-74-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2,5-dimethylpyrimidine, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Core Compound Properties

This compound is a substituted pyrimidine ring, a structural motif of significant interest in the development of bioactive molecules. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 75712-74-2 | |

| Molecular Formula | C₆H₇ClN₂ | |

| Molecular Weight | 142.59 g/mol | |

| Boiling Point | 82-83 °C (18 mmHg) | |

| Appearance | Expected to be a liquid or low-melting solid. | |

| Solubility | Soluble in common organic solvents. |

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of the corresponding hydroxyl precursor, 2,5-dimethylpyrimidin-4-one. The most common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[1]

General Experimental Protocol: Chlorination of 2,5-dimethylpyrimidin-4-one

The following is a representative protocol for the chlorination of a hydroxypyrimidine, adapted for the synthesis of this compound.[1]

Materials:

-

2,5-dimethylpyrimidin-4-one

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (or another suitable organic base)

-

Ethyl acetate (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 2,5-dimethylpyrimidin-4-one (1.0 eq) in phosphorus oxychloride (5-10 eq).[1]

-

Cool the mixture to 5-10 °C using an ice bath.[1]

-

Slowly add triethylamine (0.3-0.7 eq) dropwise to the cooled suspension. An exothermic reaction may be observed.[1]

-

After the addition is complete, warm the reaction mixture to reflux and maintain for 2-5 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).[1]

-

After completion, cool the mixture to room temperature and remove the excess phosphorus oxychloride under reduced pressure.[1]

-

Carefully pour the residue onto crushed ice with stirring.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by distillation or chromatography if necessary.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4-8.6 | Singlet | 1H | Pyrimidine C6-H |

| ~2.6-2.8 | Singlet | 3H | Pyrimidine C2-CH₃ |

| ~2.3-2.5 | Singlet | 3H | Pyrimidine C5-CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~165-168 | Pyrimidine C4-Cl |

| ~160-163 | Pyrimidine C2 |

| ~158-160 | Pyrimidine C6 |

| ~125-130 | Pyrimidine C5 |

| ~23-26 | Pyrimidine C2-CH₃ |

| ~15-18 | Pyrimidine C5-CH₃ |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 142/144 | Molecular ion (M⁺) peak with ~3:1 intensity ratio due to ³⁵Cl and ³⁷Cl isotopes. |

| 107 | Loss of chlorine radical (M⁺ - Cl). |

| Other | Fragmentation of the pyrimidine ring. |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3150 | Aromatic C-H stretch |

| ~2850-3000 | Aliphatic C-H stretch (methyl) |

| ~1550-1600 | C=N and C=C ring stretching |

| ~1400-1500 | C=C ring stretching |

| ~1000-1200 | C-Cl stretch |

Reactivity and Applications in Drug Development

The 4-chloro substituent on the pyrimidine ring makes this position highly susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is the cornerstone of its utility as a versatile building block in medicinal chemistry.

Nucleophilic Aromatic Substitution

This compound readily reacts with a variety of nucleophiles, particularly primary and secondary amines, to afford 4-substituted-2,5-dimethylpyrimidines. This reaction is a fundamental transformation for introducing diverse functionalities to the pyrimidine core.[2]

General Experimental Protocol: Amination of this compound

The following is a general procedure for the reaction of a 4-chloropyrimidine with an amine.[2]

Materials:

-

This compound

-

Primary or secondary amine (1.0-1.2 eq)

-

A non-nucleophilic base (e.g., K₂CO₃, triethylamine, or diisopropylethylamine) (2.0 eq)

-

Solvent (e.g., water, ethanol, DMF, or NMP)

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent.

-

Add the amine nucleophile (1.0-1.2 eq) to the solution.

-

Add the non-nucleophilic base (2.0 eq).

-

Heat the reaction mixture to a temperature ranging from room temperature to reflux (typically 80-120 °C) and stir for 2 to 24 hours. Monitor the reaction by TLC or LC-MS.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The residue can be purified by standard techniques such as extraction, crystallization, or column chromatography.

Reactivity Workflow Diagram

Caption: General scheme for the nucleophilic aromatic substitution of this compound.

Application as a Scaffold for Kinase Inhibitors

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. The 2,4-disubstituted pyrimidine motif is a common core structure in many approved and investigational kinase inhibitors. This compound serves as a valuable starting material for the synthesis of libraries of potential kinase inhibitors by introducing various amine-containing fragments at the C4-position.

Conceptual Role in Kinase Inhibitor Synthesis

References

An In-depth Technical Guide to 4-Chloro-2,5-dimethylpyrimidine: Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

Introduction

Pyrimidine and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their prevalence in biologically essential molecules, such as nucleic acids, and their ability to interact with a diverse range of biological targets have made them a fertile ground for drug discovery. 4-Chloro-2,5-dimethylpyrimidine, a substituted pyrimidine, represents a key intermediate for the synthesis of more complex molecules with potential therapeutic value. The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups to modulate biological activity and pharmacokinetic properties. This guide aims to consolidate the available information on this compound, providing a valuable resource for researchers engaged in the design and synthesis of novel pyrimidine-based compounds.

Molecular Structure and Chemical Properties

This compound possesses a pyrimidine ring substituted with a chloro group at the 4-position and methyl groups at the 2- and 5-positions.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇ClN₂ | [1] |

| Molecular Weight | 142.59 g/mol | [1] |

| CAS Number | 75712-74-2 | [2] |

| Boiling Point | 82-83 °C (at 18 mmHg) | |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature |

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process: the formation of the hydroxypyrimidine precursor followed by a chlorination reaction.

Synthesis of the Precursor: 2,5-Dimethylpyrimidin-4-ol

The precursor, 2,5-dimethylpyrimidin-4-ol, can be synthesized via the condensation of ethyl 2-methylacetoacetate with acetamidine.

Experimental Protocol (General)

-

Reaction Setup: To a solution of sodium ethoxide in ethanol, add ethyl 2-methylacetoacetate and acetamidine hydrochloride.

-

Reaction Conditions: The reaction mixture is typically refluxed for several hours.

-

Work-up: After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid). The precipitated product, 2,5-dimethylpyrimidin-4-ol, is collected by filtration, washed with a suitable solvent (e.g., water or ethanol), and dried.

Chlorination of 2,5-Dimethylpyrimidin-4-ol

The conversion of the hydroxypyrimidine to the corresponding chloropyrimidine is a common transformation in heterocyclic chemistry, often achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol (General)

-

Reagents: 2,5-dimethylpyrimidin-4-ol, phosphorus oxychloride (POCl₃), and a base (e.g., triethylamine or N,N-dimethylaniline).

-

Reaction Setup: A mixture of 2,5-dimethylpyrimidin-4-ol and an excess of phosphorus oxychloride is prepared. A base is often added to scavenge the HCl generated during the reaction.

-

Reaction Conditions: The reaction mixture is heated, typically to reflux, for a period of time to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the excess POCl₃ is carefully removed, often by distillation under reduced pressure. The residue is then cautiously quenched with ice-water. The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid, followed by brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or distillation.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - A singlet for the C6-H proton, expected to be in the aromatic region (δ 8.0-9.0 ppm).- A singlet for the C2-methyl protons (δ 2.5-3.0 ppm).- A singlet for the C5-methyl protons (δ 2.0-2.5 ppm). |

| ¹³C NMR | - Peaks for the pyrimidine ring carbons, with the carbon bearing the chlorine (C4) shifted downfield.- Peaks for the two methyl carbons. |

| IR Spectroscopy | - C-H stretching vibrations for the aromatic and methyl protons.- C=N and C=C stretching vibrations characteristic of the pyrimidine ring.- C-Cl stretching vibration. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (142.59 g/mol ).- An M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of the presence of a chlorine atom.- Fragmentation patterns involving the loss of a chlorine atom, methyl groups, and cleavage of the pyrimidine ring. |

Biological Activity and Potential Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. A significant area of interest is their role as kinase inhibitors.

Pyrimidine Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine ring can act as a bioisostere of the adenine ring of ATP, allowing pyrimidine-based compounds to competitively bind to the ATP-binding site of kinases, thereby inhibiting their activity.

Derivatives of 4-chloropyrimidine can serve as versatile intermediates for the synthesis of potent kinase inhibitors. The chlorine atom at the 4-position is a key reactive site for introducing various substituents through nucleophilic aromatic substitution (SNAr) reactions. These substituents can be designed to interact with specific residues in the kinase active site, leading to enhanced potency and selectivity.

Potential Therapeutic Areas

Given the role of pyrimidine derivatives as kinase inhibitors, this compound could serve as a starting point for the development of drugs targeting a variety of diseases, including:

-

Oncology: Many kinases are oncogenes, and their inhibition is a validated strategy in cancer therapy.

-

Inflammatory Diseases: Kinases are also involved in inflammatory signaling pathways.

-

Neurological Disorders: Kinase dysregulation has been implicated in various neurodegenerative diseases.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery. Its straightforward synthesis from readily available starting materials and the reactive nature of its chloro-substituent make it an attractive scaffold for the generation of diverse chemical libraries. While specific biological and detailed spectroscopic data for this compound are currently limited in the public domain, the well-established role of the pyrimidine core in kinase inhibition provides a strong rationale for its exploration in the development of novel therapeutic agents. This guide serves as a foundational resource to stimulate further research into the properties and applications of this and related pyrimidine derivatives.

References

Physical and chemical properties of 4-Chloro-2,5-dimethylpyrimidine

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of 4-Chloro-2,5-dimethylpyrimidine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is a substituted pyrimidine with the chemical formula C₆H₇ClN₂. Its structure features a pyrimidine ring substituted with a chloro group at position 4 and methyl groups at positions 2 and 5.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are predicted and should be considered as estimates.

| Property | Value | Source(s) |

| CAS Number | 75712-74-2 | [1] |

| Molecular Formula | C₆H₇ClN₂ | [1] |

| Molecular Weight | 142.59 g/mol | [1] |

| Boiling Point | 82-83 °C at 18 mmHg | [1] |

| 193.8 ± 20.0 °C at 760 mmHg (Predicted) | [2] | |

| Melting Point | Not available | |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Not available | |

| Flash Point | 88.5 ± 7.4 °C (Predicted) | [2] |

| LogP (Predicted) | 1.44 |

Synthesis and Reactivity

Synthesis of this compound

A common and effective method for the synthesis of 4-chloropyrimidines is the chlorination of the corresponding 4-hydroxypyrimidine precursor. For this compound, the starting material would be 2,5-dimethylpyrimidin-4-ol. The reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dimethylpyrimidin-4-ol (1.0 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents). An organic base, such as triethylamine (0.3-0.7 equivalents), can be added to the mixture.[2]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-5 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess phosphorus oxychloride under reduced pressure. The residue is then slowly poured into crushed ice with vigorous stirring.

-

Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral. Extract the product with an organic solvent such as ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.[2]

Chemical Reactivity

The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, making this compound a versatile intermediate for the synthesis of a variety of derivatives. This reactivity is enhanced by the electron-withdrawing nature of the pyrimidine ring.

This compound can readily undergo SₙAr reactions with a wide range of nucleophiles, including amines, alcohols, and thiols.

-

Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) in an appropriate solvent (e.g., isopropanol, DMF, or water).

-

Addition of Nucleophile: Add the desired amine nucleophile (1.0-1.2 equivalents) to the solution.

-

Addition of Base (if necessary): If the amine is used as a salt or if the reaction generates HCl, a non-nucleophilic base (e.g., triethylamine or potassium carbonate, 2.0 equivalents) should be added.[3]

-

Reaction Conditions: Heat the reaction mixture (typically 80-120 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.[3]

-

Work-up and Purification: After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield the corresponding 4-aminopyrimidine derivative.

The chloro group at the 4-position can also be displaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the introduction of various aryl or heteroaryl substituents.

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), a base (e.g., potassium carbonate, 2.0-3.0 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents).[4]

-

Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[4]

-

Reaction Conditions: Heat the reaction mixture (typically 80-110 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]

-

Work-up and Purification: After cooling, dilute the mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the 4-aryl-2,5-dimethylpyrimidine product.

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show a singlet for the proton at the 6-position of the pyrimidine ring, and two singlets for the two methyl groups at positions 2 and 5.

-

¹³C NMR: The spectrum would display signals for the six carbon atoms in the molecule, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a molecule containing one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C=N, and C-Cl bonds.

Applications in Drug Development

Substituted pyrimidines are a prominent class of compounds in medicinal chemistry and are found in the core structure of numerous approved drugs. The pyrimidine scaffold is a well-established "hinge-binding" motif that can mimic the adenine ring of ATP, enabling competitive inhibition at the ATP-binding site of kinases.

While specific applications of this compound in drug development are not extensively documented, its structure suggests its potential as a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors . The reactive 4-chloro position allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. For instance, derivatives of similar chloropyrimidines have been investigated as inhibitors of Aurora kinases, which are important targets in cancer therapy.[5] The 2- and 5-methyl groups can also influence the binding affinity and selectivity of the final compound.

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its reactive chloro group allows for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions, providing access to a diverse range of substituted pyrimidine derivatives. While some of its physical properties and detailed spectroscopic data are not yet fully characterized in the public domain, its synthetic accessibility and the established biological importance of the pyrimidine scaffold make it a compound of significant interest for the development of novel therapeutics, especially in the area of kinase inhibition. Further research into the properties and applications of this compound is warranted.

References

- 1. exchemistry.com [exchemistry.com]

- 2. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2,5-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2,5-dimethylpyrimidine, a substituted pyrimidine of interest in medicinal chemistry and drug development. This document collates available physicochemical data, outlines potential synthetic and analytical methodologies based on related compounds, and explores its putative role in therapeutic applications. The information is structured to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Core Properties of this compound

This compound is a halogenated pyrimidine derivative. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClN₂ | [1] |

| Molecular Weight | 142.588 g/mol | [1] |

| CAS Number | 75712-74-2 | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 82-83 °C (18 mmHg) | [1] |

Synthesis and Characterization

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, methods for synthesizing structurally similar compounds, such as 4-chloro-2,6-dimethylpyrimidine, can provide a foundational methodology.

Putative Synthetic Protocol

A potential synthetic route can be extrapolated from the synthesis of 4-chloro-2,6-dimethyl-pyrimidine, which involves a condensation reaction followed by chlorination.

Step 1: Synthesis of 4-hydroxy-2,5-dimethylpyrimidine

This step would likely involve the condensation of 2-methylmalonamate with acetamidine.

-

Reactants: Ethyl 2-methylacetoacetate and acetamidine hydrochloride.

-

Base: A suitable base, such as sodium ethoxide or potassium hydroxide, in an alcoholic solvent.

-

Procedure: The reactants are refluxed in an appropriate solvent (e.g., ethanol). The resulting intermediate, 4-hydroxy-2,5-dimethylpyrimidine, can be isolated upon cooling and acidification.

Step 2: Chlorination of 4-hydroxy-2,5-dimethylpyrimidine

The hydroxyl group is then replaced by a chlorine atom using a chlorinating agent.

-

Reagent: Phosphorus oxychloride (POCl₃) is a common reagent for this transformation.

-

Procedure: The 4-hydroxy-2,5-dimethylpyrimidine is heated with excess phosphorus oxychloride. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized to precipitate the crude product. Purification can be achieved by recrystallization or column chromatography.

Analytical Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the two methyl groups and the pyrimidine ring proton. ¹³C NMR would provide information on the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the characteristic isotopic pattern for a chlorine-containing molecule.

-

Chromatography: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be used to assess the purity of the synthesized compound.

Applications in Drug Discovery and Development

Substituted pyrimidines are a cornerstone in medicinal chemistry due to their presence in a wide range of biologically active compounds, including approved drugs. While specific biological targets for this compound are not yet fully elucidated, its structural motifs suggest potential applications as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents.

The pyrimidine core can act as a scaffold that mimics the purine bases of ATP, enabling it to bind to the ATP-binding site of various kinases. The chloro-substituent provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives to probe structure-activity relationships (SAR) and optimize binding to a target protein.

Visualizing Workflows and Pathways

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted chloropyrimidine like this compound.

Caption: A generalized workflow for the synthesis and analysis of this compound.

Hypothetical Signaling Pathway Inhibition

Given that many pyrimidine derivatives are developed as kinase inhibitors, the following diagram illustrates a hypothetical scenario where a derivative of this compound inhibits a generic kinase signaling pathway, a common mechanism in cancer therapy.

Caption: Hypothetical inhibition of a kinase pathway by a this compound derivative.

Conclusion

This compound represents a valuable building block for the synthesis of potentially bioactive molecules. While detailed biological data for this specific compound is limited, its structural features align with those of known pharmacophores, particularly in the realm of kinase inhibition. This guide provides a foundational understanding of its properties and potential applications, serving as a starting point for further research and development in the field of medicinal chemistry. The provided workflows and hypothetical pathways offer a conceptual framework for its integration into drug discovery programs.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-2,5-dimethylpyrimidine

This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 4-Chloro-2,5-dimethylpyrimidine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It includes predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure and its corresponding ¹H NMR signals.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three different proton environments in the molecule. Due to the absence of adjacent protons, all signals are expected to be singlets. The predicted chemical shifts are based on the analysis of similar pyrimidine derivatives and the known effects of substituents on the pyrimidine ring.[1][2] The electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the pyrimidine ring will influence the chemical shifts of the nearby protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| 1 | H-6 | ~8.5 | Singlet | 1H |

| 2 | C2-CH₃ | ~2.6 | Singlet | 3H |

| 3 | C5-CH₃ | ~2.4 | Singlet | 3H |

Note: The predicted chemical shift values are estimates and may vary depending on the solvent and experimental conditions.

Experimental Protocol

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.[3]

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that dissolves the compound well and has minimal overlapping signals with the analyte.[3]

-

To ensure a homogeneous magnetic field, the solution should be free of any solid particles. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer does not use an internal lock signal for referencing. TMS is set to 0.00 ppm and is used to calibrate the chemical shift axis.[3]

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

-

The spectrometer should be properly tuned and shimmed to optimize the magnetic field homogeneity. Shimming is the process of adjusting the currents in the shim coils to minimize magnetic field variations, resulting in sharper spectral lines.

3. Data Acquisition Parameters:

-

Number of Scans (NS): A typical range is 8 to 16 scans. This can be increased for dilute samples to improve the signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is usually sufficient for ¹H NMR.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally adequate.

-

Pulse Width: A 30° or 45° pulse angle is often used for routine ¹H NMR to ensure a good signal without saturating the spins.

-

Spectral Width: The spectral width should be set to cover the entire range of expected proton chemical shifts, typically from 0 to 12 ppm for organic molecules.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline-correct the spectrum to obtain a flat baseline.

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

Reference the spectrum by setting the TMS signal to 0.00 ppm or referencing to the residual solvent peak.

Visualization of ¹H NMR logical relationships

The following diagram illustrates the structure of this compound and the correlation between the distinct proton groups and their predicted signals in the ¹H NMR spectrum.

References

13C NMR Characterization of 4-Chloro-2,5-dimethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of 4-Chloro-2,5-dimethylpyrimidine. This document outlines predicted spectral data, a detailed experimental protocol for data acquisition, and a logical workflow for the characterization process.

Predicted 13C NMR Spectral Data

Due to the absence of publicly available experimental 13C NMR data for this compound, the following chemical shifts have been predicted using computational methods. It is important to note that actual experimental values may vary based on solvent, concentration, and other experimental conditions.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 163.8 |

| C4 | 161.2 |

| C5 | 126.5 |

| C6 | 155.7 |

| 2-CH3 | 24.1 |

| 5-CH3 | 16.9 |

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Experimental Protocol for 13C NMR Data Acquisition

The following is a generalized, comprehensive protocol for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 50-100 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for pyrimidine derivatives include Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6). The choice of solvent can affect chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.

NMR Spectrometer Setup

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

-

Probe Tuning and Matching: Tune and match the NMR probe to the 13C frequency to ensure efficient transfer of radiofrequency power.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

-

Shimming: Shim the magnetic field to achieve a high degree of homogeneity, which results in sharp and symmetrical NMR peaks.

Data Acquisition Parameters

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg' on Bruker instruments) is typically used for a proton-decoupled 13C NMR spectrum.

-

Acquisition Time (AQ): Set the acquisition time to 1-2 seconds.

-

Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. Quaternary carbons, which relax more slowly, may require a longer delay for accurate quantification.

-

Number of Scans (NS): The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A typical starting point is 1024 scans, which can be adjusted as needed.

-

Spectral Width: Set the spectral width to encompass the expected range of 13C chemical shifts for the compound (e.g., 0-200 ppm).

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum using the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the 13C NMR characterization of this compound.

Caption: Workflow for 13C NMR Characterization.

An In-depth Technical Guide to the Mass Spectrometry of 4-Chloro-2,5-dimethylpyrimidine

This technical guide provides a comprehensive overview of the mass spectrometry data and analytical protocols for 4-Chloro-2,5-dimethylpyrimidine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected mass spectral data, detailed experimental methodologies for its acquisition, and a visual representation of the analytical workflow.

Predicted Mass Spectrometry Data

While a publicly available mass spectrum for this compound is not readily accessible, a representative electron ionization (EI) mass spectrum can be predicted based on the fragmentation patterns of structurally similar compounds, such as other chlorinated pyrimidines and dimethylpyrimidines. The molecular weight of this compound (C₆H₇ClN₂) is approximately 142.59 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

The presence of chlorine is typically indicated by an isotopic pattern for any chlorine-containing fragment, with the ³⁷Cl isotope being about one-third the abundance of the ³⁵Cl isotope. This results in an M+2 peak.

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity (%) | Proposed Fragment Ion/Identity |

| 144 | 30-40 | [M+2]⁺· Molecular ion with ³⁷Cl |

| 142 | 90-100 | [M]⁺· Molecular ion with ³⁵Cl |

| 127 | 50-70 | [M - CH₃]⁺ Loss of a methyl group |

| 107 | 40-60 | [M - Cl]⁺ Loss of a chlorine radical |

| 92 | 20-30 | [M - CH₃ - Cl]⁺ Loss of a methyl group and chlorine |

| 77 | 10-20 | Further fragmentation |

| 53 | 10-20 | Pyrimidine ring fragments |

Experimental Protocols

The following is a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for volatile and semi-volatile compounds.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent such as dichloromethane or methanol.

-

Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Extraction (if necessary): For analysis of the compound in a complex matrix (e.g., biological fluid, environmental sample), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet:

-

Injection Mode: Splitless (for low concentrations) or Split (e.g., 20:1 for higher concentrations).

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Analysis

-

Peak Identification: The chromatographic peak corresponding to this compound is identified based on its retention time, which is determined by analyzing a pure standard under the same conditions.

-

Mass Spectrum Interpretation: The mass spectrum of the identified peak is extracted and analyzed. The molecular ion peak and the characteristic fragmentation pattern are used to confirm the identity of the compound.

-

Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standards. The concentration of the analyte in unknown samples is then determined from this curve.

Visualizations

Mass Spectrometry Workflow

The following diagram illustrates the general workflow for the analysis of this compound by GC-MS.

Caption: A flowchart of the GC-MS analysis process.

Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

A Technical Guide to the Isomers of C6H7ClN2 Pyrimidine: Synthesis, Spectroscopic Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key isomers of the C6H7ClN2 pyrimidine scaffold, a heterocyclic motif of significant interest in medicinal chemistry. Pyrimidine derivatives are integral to numerous biological processes and form the core of many therapeutic agents, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document details the synthetic protocols, spectroscopic data, and potential biological applications of four key isomers: 2-chloro-4,6-dimethylpyrimidine, 4-chloro-2,6-dimethylpyrimidine, 4-chloro-6-ethylpyrimidine, and 4-(chloromethyl)-2-methylpyrimidine.

Isomers of C6H7ClN2 Pyrimidine

The molecular formula C6H7ClN2 encompasses several isomeric structures with a central pyrimidine ring. The focus of this guide is on the following four key isomers, each with distinct substitution patterns that influence their chemical and biological properties.

| IUPAC Name | Molecular Structure |

| 2-Chloro-4,6-dimethylpyrimidine |  |

| 4-Chloro-2,6-dimethylpyrimidine |  |

| 4-Chloro-6-ethylpyrimidine |  |

| 4-(Chloromethyl)-2-methylpyrimidine |  |

Synthesis and Experimental Protocols

The synthesis of these chloropyrimidine derivatives often involves the cyclization of a three-carbon component with an amidine, followed by chlorination. The following protocols are based on established literature procedures.

Synthesis of 4-Chloro-2,6-dimethylpyrimidine

This synthesis is a two-step process starting from the condensation of methyl acetoacetate and acetamidine hydrochloride to form 4-hydroxy-2,6-dimethylpyrimidine, which is subsequently chlorinated.[4]

Step 1: Synthesis of 4-hydroxy-2,6-dimethylpyrimidine

-

In a 3L three-necked flask, add 2 liters of methanol, 211 g of methyl acetoacetate, and 138 g of potassium hydroxide.

-

Stir the mixture mechanically for approximately 1 hour. An exothermic reaction will be observed.

-

Add 266 g of acetamidine hydrochloride to the mixture.

-

Heat the reaction mixture to reflux and continue stirring overnight.

-

After the reaction is complete, cool the mixture to room temperature and filter.

-

The filtrate is concentrated under reduced pressure to yield a yellow, cotton-shaped solid of 4-hydroxy-2,6-dimethylpyrimidine.

Step 2: Chlorination to 4-chloro-2,6-dimethylpyrimidine

-

To the crude 4-hydroxy-2,6-dimethylpyrimidine, add phosphorus oxychloride (POCl3).

-

Heat the mixture to reflux for 4 hours.

-

After cooling, pour the reaction mixture onto crushed ice.

-

Adjust the pH to 8-9 with a potassium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-chloro-2,6-dimethylpyrimidine.

Synthesis of 4-(Chloromethyl)-2-methylpyrimidine

This procedure involves the chlorination of (2-methylpyrimidin-4-yl)methanol.

-

To a stirred solution of (2-chloropyrimidin-4-yl)methanol (0.600 g, 4.14 mmol) in dichloromethane (10 mL), add thionyl chloride (0.488 g, 4.14 mmol).[5]

-

Stir the mixture at room temperature overnight.[5]

-

Concentrate the reaction mixture under reduced pressure to afford 2-chloro-4-(chloromethyl)pyrimidine as a yellow oil (Yield: 74%).[5]

Note: The initial search provided a synthesis for 2-chloro-4-(chloromethyl)pyrimidine. A similar protocol starting from (2-methylpyrimidin-4-yl)methanol would yield the target compound.

General Workflow for Synthesis and Evaluation

The overall process for synthesizing and evaluating the biological activity of these pyrimidine derivatives can be summarized in the following workflow.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]

- 5. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

Solubility Profile of 4-Chloro-2,5-dimethylpyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-2,5-dimethylpyrimidine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document presents analogous data from structurally related pyrimidine derivatives to offer valuable insights. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is a heterocyclic compound with the molecular formula C₆H₇ClN₂. Its structure, featuring a pyrimidine core with chloro and methyl substituents, makes it a versatile building block in organic synthesis. The solubility of this compound in various organic solvents is a critical parameter for its use in reaction chemistry, purification processes such as recrystallization, and formulation development.

Solubility Data of Analogous Pyrimidine Derivatives

Table 1: Mole Fraction Solubility (x) of Selected Pyrimidine Derivatives in Organic Solvents at Various Temperatures [1][2][3]

| Compound/Code | Solvent | T (K) | Mole Fraction (x) x 10³ |

| BKD-1 | Methanol | 298.15 | 1.01 |

| 303.15 | 1.12 | ||

| 308.15 | 1.24 | ||

| 313.15 | 1.37 | ||

| 318.15 | 1.51 | ||

| 323.15 | 1.66 | ||

| 328.15 | 1.83 | ||

| BKD-1 | DMF | 298.15 | 1.55 |

| 303.15 | 1.71 | ||

| 308.15 | 1.88 | ||

| 313.15 | 2.07 | ||

| 318.15 | 2.28 | ||

| 323.15 | 2.51 | ||

| 328.15 | 2.76 | ||

| BKD-1 | CCl₄ | 298.15 | 0.53 |

| 303.15 | 0.59 | ||

| 308.15 | 0.65 | ||

| 313.15 | 0.72 | ||

| 318.15 | 0.79 | ||

| 323.15 | 0.87 | ||

| 328.15 | 0.96 | ||

| MDT 4 (4-Cl C₆H₄ side chain) | Methanol | 293.15 | 0.0035 |

| 298.15 | 0.0041 | ||

| 303.15 | 0.0048 | ||

| 308.15 | 0.0056 | ||

| 313.15 | 0.0065 | ||

| MDT 9 (Furan side chain) | Methanol | 293.15 | 0.0121 |

| 298.15 | 0.0142 | ||

| 303.15 | 0.0166 | ||

| 308.15 | 0.0194 | ||

| 313.15 | 0.0227 |

Note: The specific structures of compounds designated as "BKD" and "MDT" can be found in the cited literature.[1][2][3] This data is presented to illustrate general solubility trends for substituted pyrimidines.

Based on the data for these analogous compounds, it is observed that the solubility of pyrimidine derivatives generally increases with temperature.[1][2] The polarity of the solvent also plays a crucial role, with solubility being higher in more polar solvents like DMF and methanol compared to nonpolar solvents like carbon tetrachloride.[1][2] For instance, pyrimidine itself is reported to be soluble in water and highly soluble in organic solvents like alcohols and ether.[4]

Given the structure of this compound, which has both polar (chloro and nitrogen atoms) and nonpolar (dimethyl groups) features, it is expected to exhibit moderate to good solubility in a range of common organic solvents. Solvents such as methanol, ethanol, acetone, dichloromethane, and ethyl acetate are likely to be effective solvents.

Experimental Protocol for Solubility Determination (Gravimetric Method)

To obtain precise solubility data for this compound, the following gravimetric method is recommended.[1][2]

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic water bath or heating mantle with temperature control

-

Magnetic stirrer and stir bars

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven

3.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a glass vial containing a known mass of the chosen organic solvent. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.

-

Equilibration: Seal the vial and place it in a thermostatic bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process. Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached.

-

Phase Separation: Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known mass of the clear supernatant using a pre-warmed syringe fitted with a syringe filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Drying: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry the sample to a constant weight.

-

Mass Determination: After cooling to room temperature in a desiccator, accurately weigh the evaporation dish containing the dried solute.

3.3. Calculation of Solubility

The mole fraction solubility (x) can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the dissolved solute (final mass of the dish with solute - initial mass of the empty dish)

-

M₁ is the molar mass of this compound

-

m₂ is the mass of the solvent in the withdrawn sample (initial mass of the dish with solution - final mass of the dish with solute)

-

M₂ is the molar mass of the solvent

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: A general workflow for the gravimetric determination of solubility.

Conclusion

While direct, experimentally determined quantitative solubility data for this compound in a range of organic solvents is not extensively published, the information available for analogous pyrimidine derivatives provides a valuable framework for estimating its behavior. For precise and reliable data, it is imperative for researchers to conduct experimental solubility determinations. The detailed gravimetric method and workflow provided in this guide offer a robust starting point for such investigations, which are essential for the effective application of this important chemical intermediate in research and development.

References

An In-depth Technical Guide to the Electronic Properties of 4-Chloro-2,5-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2,5-dimethylpyrimidine is a substituted pyrimidine of interest in medicinal chemistry and materials science. Understanding its electronic properties is crucial for predicting its reactivity, molecular interactions, and potential applications. This technical guide provides a comprehensive overview of the anticipated electronic characteristics of this compound. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from computational studies and experimental data on structurally related pyrimidine derivatives to offer a well-founded predictive analysis. It also details the standard experimental and computational methodologies that would be employed for the precise determination of its electronic properties.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds that play a critical role in numerous biological processes and have been extensively utilized as scaffolds in drug discovery. The electronic properties of these molecules, such as their molecular orbital energies, dipole moment, and polarizability, govern their chemical behavior and biological activity. The introduction of substituents, such as chloro and methyl groups, can significantly modulate these properties. This guide focuses on this compound, providing an in-depth analysis of its likely electronic landscape.

Predicted Electronic Properties of this compound

While specific experimental data for this compound is not available in the current literature, its electronic properties can be inferred from computational studies on analogous substituted pyrimidines. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be reliable in predicting the electronic behavior of such molecules.[1][2][3] The following table summarizes the expected electronic properties based on these theoretical frameworks.

| Property | Predicted Value/Range | Significance |

| HOMO Energy | -6.5 to -7.5 eV | The Highest Occupied Molecular Orbital (HOMO) energy indicates the ability to donate an electron. A higher HOMO energy suggests greater electron-donating capacity. |

| LUMO Energy | -1.0 to -2.0 eV | The Lowest Unoccupied Molecular Orbital (LUMO) energy reflects the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 eV | The energy gap is a crucial indicator of chemical stability and reactivity.[1] A larger gap implies higher stability and lower reactivity.[2] |

| Dipole Moment (µ) | 2.0 to 3.5 Debye | The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

| Ionization Potential (I) | 6.5 to 7.5 eV | The energy required to remove an electron from the molecule in the gaseous phase. It is related to the HOMO energy. |

| Electron Affinity (A) | 1.0 to 2.0 eV | The energy released when an electron is added to the molecule in the gaseous phase. It is related to the LUMO energy. |

Note: These values are estimations derived from computational studies on similar chloropyrimidine and dimethylpyrimidine derivatives and should be confirmed by direct experimental or computational analysis of this compound.

Methodologies for Determining Electronic Properties

To empirically and computationally determine the electronic properties of this compound, a combination of spectroscopic, electrochemical, and computational methods would be employed.

Experimental Protocols

a) Cyclic Voltammetry (CV):

-

Objective: To determine the oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels.

-

Methodology:

-

A solution of this compound (typically 1-5 mM) is prepared in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

A three-electrode system is used: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire).

-

The potential is swept linearly from a starting potential to a switching potential and back.

-

The resulting current is measured as a function of the applied potential. The potentials at which oxidation and reduction peaks occur are recorded.

-

The HOMO and LUMO energies are estimated from the onset of the first oxidation and reduction potentials, respectively, often referenced against a standard like ferrocene/ferrocenium.

-

b) UV-Visible Spectroscopy:

-

Objective: To determine the electronic absorption properties and the experimental HOMO-LUMO gap.

-

Methodology:

-

A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane).

-

The absorption spectrum is recorded using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorption (λmax) is identified.

-

The optical band gap (an approximation of the HOMO-LUMO gap) can be estimated from the onset of the absorption edge using the equation: Egap (eV) = 1240 / λonset (nm).

-

Computational Protocols

a) Density Functional Theory (DFT) Calculations:

-

Objective: To compute the molecular geometry, molecular orbital energies (HOMO, LUMO), dipole moment, and other electronic properties.[1][4]

-

Methodology:

-

The 3D structure of this compound is built using molecular modeling software.

-

The geometry of the molecule is optimized to find the lowest energy conformation. A common level of theory for this is the B3LYP functional with a basis set such as 6-311++G(d,p).[5]

-

Once the geometry is optimized, a single-point energy calculation is performed using the same or a higher level of theory to obtain the electronic properties.

-

The output provides the energies of the molecular orbitals (HOMO and LUMO), the total dipole moment, and the Mulliken or Natural Bond Orbital (NBO) atomic charges.

-

Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum and predict the electronic transition energies.[6]

-

Visualization of Methodologies

The following diagrams illustrate the logical workflow for the characterization of the electronic properties of a novel pyrimidine derivative like this compound.

Caption: Experimental workflow for determining electronic properties.

Caption: Computational workflow for predicting electronic properties.

Conclusion

While direct experimental data on the electronic properties of this compound are yet to be reported, this guide provides a robust, data-informed overview based on the well-established electronic behavior of related pyrimidine derivatives. The presented methodologies, encompassing both experimental and computational approaches, offer a clear roadmap for researchers to precisely characterize this compound. The predicted properties, including the HOMO-LUMO energy gap and dipole moment, suggest that this compound is a stable molecule with a notable polarity, features that are critical for its potential applications in drug design and materials science. The validation of these predicted properties through the outlined experimental and computational workflows will be a valuable contribution to the field.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-2,5-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-chloro-2,5-dimethylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the cyclocondensation of ethyl 2-methylacetoacetate and acetamidine to form 2,5-dimethylpyrimidin-4-ol, followed by a chlorination reaction to yield the final product.

Step 1: Synthesis of 2,5-dimethylpyrimidin-4-ol

This initial step involves the base-catalyzed cyclocondensation reaction between an amidine and a β-ketoester to form the pyrimidine ring structure.

Experimental Protocol

Materials:

-

Ethyl 2-methylacetoacetate

-

Acetamidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol (EtOH)

-

Diethyl ether

-

Hydrochloric acid (HCl, concentrated)

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride and stir the mixture for 20-30 minutes.

-

Addition of β-ketoester: Slowly add ethyl 2-methylacetoacetate to the reaction mixture via the dropping funnel over a period of 30-45 minutes.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the resulting residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

Collect the precipitated solid by vacuum filtration and wash it with cold water and then with a small amount of cold diethyl ether.

-

To obtain the free base, the hydrochloride salt can be neutralized with a suitable base like sodium hydroxide solution.

-

Purification: The crude 2,5-dimethylpyrimidin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or water.

Quantitative Data

| Parameter | Value |

| Starting Material 1 | Ethyl 2-methylacetoacetate |

| Starting Material 2 | Acetamidine hydrochloride |

| Reagent | Sodium ethoxide |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-85% |

| Purity | >95% (after recrystallization) |

Step 2: Synthesis of this compound

The second step involves the conversion of the hydroxyl group of 2,5-dimethylpyrimidin-4-ol to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[1][2][3]

Experimental Protocol

Materials:

-

2,5-dimethylpyrimidin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2,5-dimethylpyrimidin-4-ol.

-

Addition of Reagents: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.[1][3]

-

Slowly add N,N-dimethylaniline dropwise to the stirred mixture. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.[4] Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,5-dimethylpyrimidin-4-ol | |

| Reagent 1 | Phosphorus oxychloride (POCl₃) | [1][2][3] |

| Reagent 2 | N,N-Dimethylaniline | [1] |

| Reaction Temperature | 100-110 °C (Reflux) | [4] |

| Reaction Time | 2-4 hours | [4] |

| Typical Yield | 80-95% | [2] |

| Purity | >98% (after purification) |

Visualizations

Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: 4-Chloro-2,5-dimethylpyrimidine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3] As a privileged structure, its derivatives have been extensively explored, leading to the development of drugs targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory disorders.[1][2][3] 4-Chloro-2,5-dimethylpyrimidine is a valuable heterocyclic building block that offers medicinal chemists a strategic starting point for the synthesis of novel, biologically active compounds. The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. The methyl groups at the 2- and 5-positions provide steric and electronic modulation, which can influence the binding affinity and selectivity of the final compounds for their biological targets. These application notes provide an overview of the utility of this compound in drug discovery, with a focus on its application in the synthesis of kinase inhibitors, along with detailed experimental protocols.

Application in Kinase Inhibitor Drug Discovery

Substituted pyrimidines are prominent scaffolds in the design of kinase inhibitors.[4][5] The pyrimidine core can mimic the purine ring of ATP, allowing these inhibitors to competitively bind to the ATP-binding site of kinases. The chlorine atom on this compound serves as a key handle for derivatization to explore the chemical space around the ATP-binding pocket, leading to the development of potent and selective inhibitors. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural analogs are featured in numerous kinase inhibitor discovery programs. The following table summarizes the activity of representative pyrimidine-based kinase inhibitors, illustrating the potential of this class of compounds.

Table 1: Biological Activity of Representative Pyrimidine-Based Kinase Inhibitors

| Compound ID | Structure | Target Kinase(s) | IC50 (nM) | Cell-Based Activity | Reference |

| Compound 1 | A 2,4,6-trisubstituted pyrimidine derivative | Aurora A | 38.6 ± 7.0 | Reduces cMYC and MYCN levels by >50% at 1.0 µM in SCLC cells. | [4] |

| Compound 2 | A 2,4-bisanilinopyrimidine derivative | Aurora A | 6.1 ± 1.0 | Potent inhibition of Aurora A autophosphorylation in MDA-MB-468 breast cancer cells. | [5] |

| Compound 3 | A covalent chloropyrimidine derivative | MSK1 CTKD | pIC50 = 6.7 | Covalent inhibition of MSK1 in an in vitro biochemical assay. | [6] |

| Compound 4 | A pyrimidine-based FAK inhibitor | FAK | 27.4 | Potent inhibitory effect on cell proliferation (IC50 = 0.126 µM) in a triple-negative breast cancer cell line. | [3] |

Note: The compounds listed are derivatives of various chloropyrimidine cores and are presented to illustrate the potential applications of the this compound scaffold in kinase inhibitor design.

Signaling Pathway: Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in human cancers.[5] Their inhibition represents a promising strategy for cancer therapy. Pyrimidine-based inhibitors have been successfully developed to target Aurora kinases.[4][5] The diagram below illustrates the central role of Aurora A in cell cycle progression and how its inhibition can lead to cell cycle arrest and apoptosis.

Caption: Inhibition of Aurora A Kinase by a Pyrimidine Derivative.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, a common method for generating diversity in drug discovery programs.

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the chlorination of hydroxypyrimidines.[7][8]

Materials:

-

2,5-Dimethylpyrimidin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (or another suitable base)

-

Toluene (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred suspension of 2,5-dimethylpyrimidin-4-ol (1.0 eq) in anhydrous toluene, add N,N-dimethylaniline (1.1 eq).

-

Cool the mixture in an ice bath and slowly add phosphorus oxychloride (2.0 - 3.0 eq) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon atmosphere

-

Ethyl acetate

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2,5-dimethylpyrimidine.

Experimental Workflow

The following diagram illustrates the general workflow from the starting material to the synthesis of a diverse library of compounds for biological screening.

Caption: Synthetic and Drug Discovery Workflow.

Conclusion

This compound is a versatile and valuable building block for the synthesis of diverse compound libraries in drug discovery. Its reactivity allows for the introduction of a wide range of substituents, making it an ideal starting material for exploring structure-activity relationships. The protocols and information provided herein are intended to serve as a guide for researchers to facilitate the use of this and similar chloropyrimidine scaffolds in the development of novel therapeutic agents, particularly in the area of kinase inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]